molecular formula C17H23NO3 B6275923 tert-butyl 1-(hydroxymethyl)-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carboxylate CAS No. 2763754-86-3

tert-butyl 1-(hydroxymethyl)-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carboxylate

Cat. No.: B6275923
CAS No.: 2763754-86-3
M. Wt: 289.4
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Description

Tert-butyl 1-(hydroxymethyl)-4-phenyl-2-azabicyclo[211]hexane-2-carboxylate is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(hydroxymethyl)-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves a multi-step process. One common method includes the [2+2] cycloaddition reaction, which is a photochemical process that forms the bicyclic core structure. This reaction is followed by various functional group transformations to introduce the tert-butyl, hydroxymethyl, and phenyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the photochemical steps and automated systems for subsequent functional group modifications to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(hydroxymethyl)-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tert-butyl 1-(hydroxymethyl)-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules due to its rigid structure.

    Biology: Investigated for its potential as a conformationally constrained ligand in receptor studies.

    Medicine: Explored for its potential use in drug design, particularly in the development of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 1-(hydroxymethyl)-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets with high specificity. This can lead to inhibition or modulation of the target’s activity, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl 1,4-bis(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
  • tert-butyl 1-(hydroxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate

Uniqueness

Tert-butyl 1-(hydroxymethyl)-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carboxylate is unique due to the presence of the phenyl group, which adds aromatic character and potential for further functionalization. This distinguishes it from other similar compounds that may lack this aromatic component .

Properties

CAS No.

2763754-86-3

Molecular Formula

C17H23NO3

Molecular Weight

289.4

Purity

91

Origin of Product

United States

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